2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
Historical Context of Chromogenic Substrates in Enzymology
The use of chromogenic substrates in enzymology represents a significant advancement in the study of enzyme kinetics and activity. These compounds are colorless molecules that, upon enzymatic action, release a colored product, known as a chromophore. dcfinechemicals.comquora.com The intensity of the resulting color is proportional to the enzyme's activity, which can be quantified using a spectrophotometer. dcfinechemicals.com
The introduction of chromogenic substrates to research laboratories dates back to the early 1970s. manufacturingchemist.comnih.gov They were initially developed and utilized for assays involving the enzymes of the coagulation system. nih.gov This innovation provided a practical method for determining the levels of enzymes, proenzymes, and inhibitors, which gradually found its way into clinical laboratories for diagnosing and managing coagulation disorders. nih.gov
The success of these initial applications spurred further research. By understanding the structure of natural substrates for other enzymes or through random screening, scientists developed a wider range of chromogenic substrates. nih.gov This expansion allowed for the creation of assays for enzymes within the fibrinolytic, kallikrein, and complement systems. nih.gov The development of automated methods and microtiter plates overcame initial barriers like high costs and time-consuming manual procedures, leading to the widespread adoption of chromogenic substrate assays in most hospital and research laboratories. nih.gov
Significance of Maltooligosaccharide Derivatives in Carbohydrate Biochemistry
Maltooligosaccharides (MOS) are carbohydrates consisting of 3 to 10 glucose units linked by α-1,4 glycosidic bonds. nih.gov They are naturally occurring and play various roles in biological systems. In carbohydrate biochemistry, derivatives of these oligosaccharides are of particular importance as tools for studying enzyme function. nih.govresearchgate.net
The modification of maltooligosaccharides, for instance, by attaching a chromogenic or fluorogenic group, creates highly specific substrates for carbohydrate-processing enzymes. nih.govresearchgate.net 4-Nitrophenyl-alpha-D-maltohexaoside is a prime example of such a derivative. The maltohexaose (B131044) part of the molecule serves as a recognizable substrate for α-amylase, an enzyme that hydrolyzes α-1,4-glycosidic linkages in starch and related carbohydrates. nih.gov
The use of these derivatives provides a simple and sensitive method for determining enzymatic activity. nih.gov The enzymatic cleavage of the substrate releases the attached chromophore, leading to a measurable signal. dcfinechemicals.com This approach is highly suitable for automated analytical instruments and is widely used to measure α-amylase levels in various biological samples, including human serum and urine. nih.gov The ability to synthesize these tailored substrates allows researchers to investigate the kinetics and specificity of enzymes involved in carbohydrate metabolism, contributing to a deeper understanding of glycobiology. xdbiochems.commhmedical.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4-Nitrophenyl-alpha-D-maltohexaoside |
| Glucose |
| Starch |
Properties
CAS No. |
74173-30-1 |
|---|---|
Molecular Formula |
C42H65NO33 |
Molecular Weight |
1112.0 g/mol |
IUPAC Name |
2-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H65NO33/c44-5-13-19(50)20(51)26(57)38(66-13)72-33-15(7-46)68-40(28(59)22(33)53)74-35-17(9-48)70-42(30(61)24(35)55)76-36-18(10-49)71-41(31(62)25(36)56)75-34-16(8-47)69-39(29(60)23(34)54)73-32-14(6-45)67-37(27(58)21(32)52)65-12-3-1-11(2-4-12)43(63)64/h1-4,13-42,44-62H,5-10H2 |
InChI Key |
GNFSLPRCTKUSTG-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Role As a Chromogenic Substrate in Enzymatic Assays
Application in Glycosidase Activity Determination
4-Nitrophenyl-alpha-D-maltohexaoside and related p-nitrophenyl (pNP) glycosides are instrumental in the characterization of various glycoside hydrolases (GH). The fundamental principle of these assays lies in the enzymatic hydrolysis of the colorless substrate, which releases the chromogenic 4-nitrophenol (B140041) (pNP). The intensity of the resulting yellow color, measured by its absorbance, is directly proportional to the enzyme's activity. This method provides a continuous and straightforward way to monitor enzyme kinetics.
The utility of pNP-based substrates extends to a wide array of glycosidases, enabling researchers to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters are crucial for understanding the enzyme's affinity for its substrate and its catalytic efficiency. For instance, studies on β-glucosidases have utilized p-nitrophenyl-β-D-glucopyranoside to elucidate their kinetic properties. While direct kinetic data for a broad range of glycosidases with 4-Nitrophenyl-alpha-D-maltohexaoside is dispersed across various studies, the general applicability of pNP-oligosaccharides is well-established for characterizing enzymes within different glycoside hydrolase families.
Research Findings on Glycosidase Activity Determination Using p-Nitrophenyl Substrates
| Enzyme | Substrate | Key Findings | Reference |
|---|---|---|---|
| β-Glucosidase (from palm weevil larvae) | p-Nitrophenyl-β-D-glucoside | Optimal pH for hydrolysis was 5.0, and optimal temperature was 55°C. The enzyme demonstrated stability in the pH range of 5.0 to 6.0. | nih.gov |
| Fungal β-D-galactofuranosidase (Aspergillus niger) | 4-Nitrophenyl-β-galactofuranoside | The enzyme exhibited maximum activity at pH 5 and 25°C, with a Km of 17.9 ± 1.9 mM and a Vmax of 70.6 ± 5.3 µM min-1. | nih.gov |
| General Glycosidases | p-Nitrophenyl-glycosides | The release of p-nitrophenol, which turns yellow in an alkaline solution, allows for the determination of enzyme activity by measuring absorbance at 400 nm. | oiv.int |
Utilization for Alpha-Amylase Activity Quantification
One of the most prominent applications of 4-nitrophenyl-alpha-D-maltohexaoside and its derivatives is in the quantification of alpha-amylase activity, particularly in clinical diagnostics. The assay often employs a "blocked" substrate, such as 4,6-ethylidene-(G7)-1-4-nitrophenyl-(G1)-alpha-D-maltoheptaoside, where the non-reducing end is chemically modified to prevent cleavage by auxiliary enzymes. nih.gov
In a typical coupled enzymatic assay, alpha-amylase hydrolyzes the substrate into smaller fragments. These fragments are then acted upon by an excess of a second enzyme, α-glucosidase, which rapidly cleaves the p-nitrophenyl group, releasing 4-nitrophenol. The rate of 4-nitrophenol formation, monitored by the increase in absorbance at approximately 405 nm, is directly proportional to the alpha-amylase activity in the sample. nih.govresearchgate.net This method is valued for its precision, linearity, and suitability for automation. nih.gov
Research has demonstrated the robustness of this assay, with good precision indicated by low coefficients of variation (CV) for both within-run and day-to-day analyses. nih.gov Furthermore, the method shows minimal interference from common substances found in biological samples, such as glucose, triglycerides, bilirubin (B190676), and hemoglobin. nih.gov
Detailed Research Findings on Alpha-Amylase Assays
| Parameter | Substrate | Research Finding | Reference |
|---|---|---|---|
| Assay Principle | Ethylidene-blocked 4-nitrophenylmaltoheptaoside (EPS-G7) | A coupled assay with bacterial α-glucosidase where the increase in absorbance at 405 nm is monitored. | nih.gov |
| Reaction Conditions | EPS-G7 | 3.5 mmol/L substrate, 7.1 kU/L α-glucosidase, 50 mmol/L HEPES buffer (pH 7.15), at 37°C. | nih.gov |
| Precision (Within-run) | EPS-G7 | Coefficients of variation (CVs) of 1.4-2.6%. | nih.gov |
| Precision (Day-to-day) | EPS-G7 | Coefficients of variation (CVs) of 1.9-2.8%. | nih.gov |
| Linearity | Unprotected 4-nitrophenyl-alpha-D-maltoheptaoside | The assay demonstrates good linearity, allowing for the determination of a wide range of enzyme concentrations. | nih.gov |
| Interference | EPS-G7 | No significant interference from high concentrations of glucose, triacylglycerols, bilirubin, and hemoglobin. | nih.gov |
Engagement in Beta-Amylase Activity Measurement
While alpha-amylase cleaves α-1,4-glucosidic linkages internally, beta-amylase acts on the non-reducing end of starch-like polysaccharides to release maltose (B56501). Chromogenic substrates like 4-nitrophenyl-alpha-D-maltohexaoside and, more commonly, p-nitrophenyl-α-D-maltopentaoside (PNPG5), have been adapted for the measurement of beta-amylase activity. megazyme.com
The principle behind this application is that these substrates are rapidly hydrolyzed by beta-amylase but are cleaved much more slowly by cereal alpha-amylase. This difference in reactivity allows for a relatively specific assay for beta-amylase, even in the presence of some alpha-amylase activity. megazyme.com In some assay kits, a coupled enzyme system is also used, where the initial cleavage by beta-amylase is followed by the action of another enzyme to release the chromophore. For example, a method using p-nitrophenyl-β-D-maltotrioside involves a subsequent cleavage by β-glucosidase to release p-nitrophenol. megazyme.com
Research Findings on Beta-Amylase Activity Measurement
| Substrate | Assay Principle | Key Findings | Reference |
|---|---|---|---|
| p-Nitrophenyl-α-D-maltopentaoside (PNPG5) and p-Nitrophenyl-α-D-maltohexaoside (PNPG6) | Direct hydrolysis by β-amylase. | These substrates are rapidly hydrolyzed by β-amylase but only slowly cleaved by cereal α-amylase, providing specificity. | megazyme.com |
| p-Nitrophenyl-β-D-maltotrioside (PNPβ-G3) | Coupled assay with β-glucosidase. | β-amylase hydrolyzes PNPβ-G3 to maltose and p-nitrophenyl-β-D-glucose, which is then cleaved by β-glucosidase to release p-nitrophenol. | megazyme.com |
| p-Nitrophenol maltopentoside | Direct hydrolysis by β-amylase. | This method is described as simple, convenient, rapid, and highly sensitive for determining the relative activity of β-amylase. | google.com |
Contribution to Broader Carbohydrate-Active Enzyme Characterization
The use of 4-nitrophenyl-alpha-D-maltohexaoside and other p-nitrophenyl-oligosaccharides extends beyond routine activity assays to the broader characterization of carbohydrate-active enzymes (CAZymes). These substrates are invaluable tools for exploring the substrate specificity and functional classification of newly discovered enzymes.
By testing a newly identified enzyme against a panel of p-nitrophenyl glycosides with varying sugar moieties and linkage types, researchers can gain insights into its specific catalytic capabilities. This approach is particularly useful in the functional annotation of enzymes from large genomic or metagenomic datasets. For example, the characterization of glycoside hydrolase families, such as GH13 and GH31, often involves assessing the activity of their members on a range of substrates, including p-nitrophenyl derivatives, to delineate their specific roles in carbohydrate metabolism. nih.gov This systematic approach aids in the classification of enzymes and contributes to a deeper understanding of their biological functions.
Mechanistic Enzymology and Reaction Product Analysis with 4 Nitrophenyl Alpha D Maltohexaoside
Hydrolytic Cleavage and Chromophore Release Mechanism
4-Nitrophenyl-alpha-D-maltohexaoside (PNP-α-D-maltohexaoside) is a chromogenic substrate designed for the enzymatic assay of alpha-amylase. moleculardepot.comgbiosciences.com The core of its function lies in the covalent linkage of a maltohexaose (B131044) chain (a six-unit oligosaccharide of glucose) to a 4-nitrophenyl group via a glycosidic bond. sigmaaldrich.com This bond is stable, but susceptible to enzymatic hydrolysis.
The mechanism of chromophore release is initiated by the action of an endo-acting enzyme like α-amylase. This enzyme catalyzes the hydrolytic cleavage of internal α-1,4-glycosidic bonds within the maltohexaose chain. This initial cleavage does not necessarily release the 4-nitrophenol (B140041) chromophore directly. Instead, it generates a mixture of smaller 4-nitrophenyl-oligosaccharides, such as 4-nitrophenyl-maltotrioside or -maltotetraoside, alongside non-chromogenic sugar fragments. moleculardepot.com
The release of the yellow-colored 4-nitrophenol (or more accurately, the 4-nitrophenolate (B89219) ion under alkaline conditions) occurs upon the cleavage of the glycosidic bond linking the oligosaccharide chain to the phenyl group. ontosight.airesearchgate.net While α-amylase can catalyze this, the process is often inefficient. Therefore, in many assay systems, the complete release is facilitated by auxiliary enzymes that act on the smaller fragments produced by α-amylase. nih.govcapes.gov.br The fundamental chemical reaction is the heterolytic cleavage of the glycosidic C-O bond, a process that can be influenced by factors such as pH. chemrxiv.orgchemrxiv.org
Spectrophotometric Detection Principles of 4-Nitrophenol Formation
The quantification of enzymatic activity using PNP-α-D-maltohexaoside is based on the principles of spectrophotometry. The intact substrate is colorless in solution. However, the product of the hydrolytic cleavage, 4-nitrophenol (PNP), is a chromophore. depauw.edu
Under the typically neutral or slightly alkaline pH conditions of the enzymatic assay, the released 4-nitrophenol exists in equilibrium with its conjugate base, the 4-nitrophenolate ion. This ion is responsible for the distinct yellow color of the solution. researchgate.net The 4-nitrophenolate ion exhibits a strong absorbance maximum at a wavelength of approximately 400-405 nm. ontosight.ainih.govresearchgate.netnih.gov In contrast, the protonated 4-nitrophenol form has a primary absorption peak at a lower wavelength, around 317 nm. nih.govscienceopen.com
The rate of the enzymatic reaction is determined by continuously monitoring the increase in absorbance at 405 nm over time. nih.govresearchgate.net According to the Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the 4-nitrophenolate ion. Therefore, the rate of change in absorbance is directly proportional to the rate of PNP formation, which, in turn, is a measure of the α-amylase activity in the sample. This method offers high sensitivity and avoids interference from metabolites like NADH that can affect other assay types. nih.gov
| Parameter | Value | Reference |
| Analyte | 4-Nitrophenol / 4-Nitrophenolate ion | researchgate.net |
| Detection Wavelength | 400 - 405 nm | ontosight.ainih.govnih.gov |
| Molar Absorptivity (ε) | Dependent on pH, buffer, and temperature | nih.gov |
| Principle | Beer-Lambert Law | - |
| Measurement Mode | Rate of absorbance increase | nih.gov |
Role of Auxiliary Enzymes in Coupled Assay Systems (e.g., alpha-glucosidase)
To ensure a rapid and stoichiometric release of 4-nitrophenol from the fragments generated by α-amylase, a coupled assay system involving auxiliary enzymes is frequently employed. nih.govcapes.gov.br The most common auxiliary enzyme in this context is α-glucosidase (also known as maltase). toyobousa.com
The rationale for this two-enzyme system is based on their differing substrate specificities. Alpha-amylase, an endo-hydrolase, efficiently cleaves the long PNP-α-D-maltohexaoside into smaller 4-nitrophenyl-oligosaccharides. Alpha-glucosidase, an exo-hydrolase, is much more efficient at cleaving the terminal glucose residue from the non-reducing end of these shorter oligosaccharides. Research has shown that the rate of hydrolysis by α-glucosidase increases as the length of the attached sugar chain decreases. scispace.com
The reaction sequence in such a coupled assay is as follows:
α-Amylase Action: PNP-Maltohexaoside + H₂O → PNP-(glucose)n + (glucose)m (where n+m=6)
α-Glucosidase Action: PNP-(glucose)n + (n-1)H₂O → PNP-glucose + (n-1) Glucose PNP-glucose + H₂O → 4-Nitrophenol + Glucose
This cascading reaction ensures that the rate-limiting step is the initial hydrolysis by α-amylase, making the rate of 4-nitrophenol formation a true measure of the α-amylase activity. nih.govresearchgate.net The use of α-glucosidase increases the sensitivity of the assay and provides a more robust and linear reaction rate. semanticscholar.org
| Substrate* | Relative Hydrolysis Rate** (%) by α-Glucosidase |
| p-Nitrophenyl-α-D-glucopyranoside (PNPG) | 100.0 |
| p-Nitrophenyl-α-D-maltoside (PNPG₂) | 205.0 |
| p-Nitrophenyl-α-D-maltotrioside (PNPG₃) | 284.0 |
| p-Nitrophenyl-α-D-maltopentaoside (PNPG₅) | 164.0 |
| Maltose (B56501) | 271.0 |
| Maltotriose | 203.0 |
| Maltotetraose (B33255) | 168.0 |
| Maltopentaose | 100.0 |
| **Substrate concentration 2.2mM. *Glucose-forming activity, pH 6.8 at 37°C. Data sourced from TOYOBO USA. toyobousa.com |
Analysis of Hydrolysis Products and Reaction Stoichiometry
The analysis of the products formed from the enzymatic hydrolysis of 4-Nitrophenyl-alpha-D-maltohexaoside is crucial for understanding the reaction stoichiometry. In a coupled assay system utilizing both α-amylase and α-glucosidase, the substrate is ultimately and completely degraded to its constituent monomers. nih.govcapes.gov.br
The final hydrolysis products are:
4-Nitrophenol: The chromogenic reporter molecule.
Glucose: The carbohydrate monomer.
1 mole PNP-α-D-maltohexaoside + 6 moles H₂O → 1 mole 4-Nitrophenol + 6 moles Glucose
This clear 1:1 stoichiometry between the substrate consumed and the chromophore produced is a key advantage of the coupled assay system. nih.gov It allows for a direct and constant conversion factor between the measured rate of absorbance change and the catalytic activity of the enzyme being assayed.
In assays without an auxiliary enzyme, the reaction stoichiometry is more complex. The initial action of α-amylase on PNP-α-D-maltohexaoside produces a heterogeneous mixture of smaller 4-nitrophenylated and non-nitrophenylated oligosaccharides. moleculardepot.com The specific composition of this product mixture can vary depending on the source of the α-amylase (e.g., pancreatic vs. salivary) and the reaction conditions, which can complicate stoichiometric calculations. nih.gov Therefore, the coupled assay is generally preferred for routine and reference methods to ensure a constant and well-defined product pattern. nih.govcapes.gov.br
Methodological Development and Optimization of Assays Employing 4 Nitrophenyl Alpha D Maltohexaoside
Development of Continuous Colorimetric Assays
The use of 4-Nitrophenyl-alpha-D-maltohexaoside (PNPG6) as a chromogenic substrate has been fundamental in the development of continuous colorimetric assays for α-amylase. In these assays, α-amylase hydrolyzes the substrate to produce smaller 4-nitrophenyl-oligosaccharides. These products are then further broken down by an auxiliary enzyme, α-glucosidase, to release the chromophore, 4-nitrophenol (B140041) (p-nitrophenol). The rate of 4-nitrophenol release, which can be continuously monitored by measuring the increase in absorbance at 405 nm, is directly proportional to the α-amylase activity in the sample.
A significant advantage of using 4-nitrophenyl glucosides is the short lag phase before a linear reaction rate is achieved. This allows for rapid and continuous monitoring of enzyme kinetics. The stability of these substrates at various temperatures and pH levels also contributes to their utility in a wide range of experimental conditions.
Table 1: Typical Components and Conditions for a Continuous Colorimetric α-Amylase Assay
| Component | Typical Concentration/Condition | Purpose |
| Substrate | 1-10 mM | 4-Nitrophenyl-alpha-D-maltohexaoside |
| Auxiliary Enzyme | Excess | α-Glucosidase for the release of 4-nitrophenol |
| Buffer | 50-100 mM | e.g., Phosphate, HEPES |
| pH | 6.9-7.1 | Optimal for enzyme activity and chromophore stability |
| Temperature | 25-37°C | Controlled for consistent reaction rates |
| Wavelength | 405 nm | For monitoring the release of 4-nitrophenol |
Strategies for Enhanced Assay Sensitivity and Linearity
Several strategies have been developed to improve the sensitivity and linearity of assays employing 4-Nitrophenyl-alpha-D-maltohexaoside. One key approach involves the chemical modification of the substrate. By introducing a blocking group, such as an ethylidene group, at the non-reducing end of the maltohexaoside chain, the substrate is protected from premature cleavage by the auxiliary α-glucosidase. This ensures that the release of 4-nitrophenol is solely dependent on the initial action of α-amylase, leading to a more accurate and linear measurement of its activity.
Table 2: Strategies for Improving Assay Performance
| Strategy | Mechanism | Benefit |
| Use of Protected Substrates | Blocking the non-reducing end of the substrate prevents premature cleavage by the auxiliary enzyme. | Increased linearity and accuracy. |
| Optimization of Substrate Concentration | Ensures enzyme saturation and overcomes competitive inhibition. | Enhanced sensitivity and linearity. |
| Excess Auxiliary Enzyme | Prevents the second step of the reaction from being rate-limiting. | More accurate measurement of α-amylase activity. |
| Minimizing Interfering Substances | Avoids inhibition or false signals from other components in the sample. | Improved accuracy and specificity. |
Automation and High-Throughput Screening Methodologies
The characteristics of assays using 4-Nitrophenyl-alpha-D-maltohexaoside make them highly suitable for automation and high-throughput screening (HTS). The direct colorimetric nature of the assay, with its rapid color development and linear kinetics, simplifies the process of adaptation to automated platforms. researchgate.net These assays are frequently performed in a microplate format, which is ideal for screening large numbers of samples simultaneously. nih.gov
In the context of drug discovery, these HTS methodologies are invaluable for identifying potential α-amylase inhibitors. nih.govnih.gov By automating the dispensing of reagents, samples, and potential inhibitors into 96-well or 384-well plates, researchers can efficiently screen large compound libraries. The absorbance is read at regular intervals using a microplate reader, and the data is analyzed to determine the extent of enzyme inhibition. The reproducibility and robustness of these chromogenic assays are key to their success in HTS applications. nih.gov
Table 3: Features Supporting Automation and HTS
| Feature | Advantage for Automation/HTS |
| Colorimetric Detection | Simple, direct measurement using standard plate readers. |
| Microplate Compatibility | Enables simultaneous processing of numerous samples. |
| Rapid Kinetics | Shortens the time required for each assay, increasing throughput. |
| Reproducibility | Ensures reliable and consistent results in large-scale screens. |
| Ease of Use | Simple "mix-and-read" protocols are easily automated. |
Influence of Buffer Systems and Environmental Parameters on Assay Performance
The performance of assays using 4-Nitrophenyl-alpha-D-maltohexaoside is significantly influenced by the choice of buffer system and environmental parameters such as pH and temperature. The pH of the reaction mixture is a critical factor, representing a compromise between the optimal pH for α-amylase activity and the pH-dependent molar absorptivity of the 4-nitrophenol product. nih.gov Small changes in pH can alter the dissociation of the chromophore, thereby affecting the accuracy of the measurement. nih.gov
The buffer system itself can also impact the assay. For instance, HEPES buffer is often preferred because the molar absorbance of 4-nitrophenol is independent of temperature in its presence. nih.gov This is a significant advantage when conducting assays at different temperatures. Temperature control is essential, as it affects the rate of the enzymatic reaction and the stability of the enzyme. Assays are typically performed at a constant temperature, such as 25°C, 30°C, or 37°C, to ensure consistent and comparable results.
Table 4: Influence of Environmental Parameters on Assay Performance
| Parameter | Influence on Assay | Optimization Considerations |
| pH | Affects both enzyme activity and the molar absorptivity of 4-nitrophenol. nih.gov | A compromise is needed to balance optimal enzyme function and chromophore stability. |
| Buffer System | Can influence the temperature dependence of 4-nitrophenol absorbance. | HEPES buffer can minimize temperature-related variations in absorbance. |
| Temperature | Directly impacts the rate of the enzymatic reaction and enzyme stability. | Must be kept constant throughout the assay for reproducible results. |
| Ionic Strength | Can affect enzyme conformation and activity. | Should be maintained at a consistent level across all experiments. |
Enzyme Specificity and Characterization Using 4 Nitrophenyl Alpha D Maltohexaoside As a Probe
Characterization of Alpha-Amylase Isoenzyme Affinity
4-Nitrophenyl-alpha-D-maltohexaoside and similar p-nitrophenylated maltooligosaccharides are instrumental in differentiating the affinities of α-amylase isoenzymes. Studies have revealed that isoenzymes from different sources exhibit distinct hydrolytic activities towards these substrates.
Research has indicated that, in contrast to starch, chromogenic substrates like 4-nitrophenyl-α-oligosaccharides are more rapidly hydrolyzed by salivary α-amylase than by pancreatic α-amylase. d-nb.info This suggests a higher affinity of the salivary isoenzyme for these types of substrates.
More detailed kinetic analyses have been performed on barley α-amylase isoforms. A study comparing isoforms AMY1, AMY2-1, and AMY2-2 using a range of p-nitrophenylated maltooligosaccharides, including the maltohexaoside, revealed significant differences in their catalytic efficiencies (kcat/Km). The AMY2 isoforms were found to be considerably more active than AMY1 on these substrates. Specifically, AMY2-1 is 3- to 8-fold more active than AMY1 towards p-nitrophenylmaltotrioside through p-nitrophenylmaltopentaoside, and AMY2-2 is 10–50% more active than AMY2-1. nih.gov These findings underscore the utility of 4-nitrophenyl-alpha-D-maltohexaoside in discerning the subtle functional distinctions between closely related α-amylase isoenzymes.
Table 1: Comparative Catalytic Efficiency of Barley α-Amylase Isoforms on p-Nitrophenylated Maltooligosaccharides
| Isoform | Relative Activity Compared to AMY1 |
|---|---|
| AMY1 | 1x |
| AMY2-1 | 3-8x higher |
| AMY2-2 | 1.1-1.5x higher than AMY2-1 |
Data derived from studies on p-nitrophenylmaltotrioside through p-nitrophenylmaltopentaoside. nih.gov
Elucidation of Substrate Binding Motifs in Amylases
The specific structure of 4-Nitrophenyl-alpha-D-maltohexaoside allows for detailed investigations into the substrate binding sites of amylases. By analyzing the cleavage patterns of this substrate, researchers can map the active site and identify key amino acid residues involved in substrate recognition and catalysis.
Subsite mapping of barley malt (B15192052) α-amylase isoforms using p-nitrophenylated maltooligosaccharides has provided insights into the architecture of their active sites. These studies have revealed that the active site comprises multiple glucosyl-binding subsites. For instance, barley α-amylase isozymes have been shown to have four and six glucosyl-binding subsites towards the reducing and non-reducing ends, respectively. nih.gov The second and sixth subsites towards the non-reducing end exhibit high affinity for the substrate. nih.gov
Furthermore, site-directed mutagenesis studies have pinpointed specific residues crucial for substrate binding. In barley α-amylase 1 (AMY1), the methionine residue at position 53 (Met53), located at the high-affinity subsite -2, has been identified as critical for activity and substrate specificity. The strategic placement of the p-nitrophenyl group on the maltohexaoside substrate allows for precise determination of cleavage sites and the impact of mutations on the enzyme's action pattern.
Table 2: Subsite Affinities in Barley α-Amylase Isoforms
| Subsite Location (from non-reducing end) | Affinity Level |
|---|---|
| Subsite 6 | High |
| Subsite 3 | Very Low / Lacking |
| Subsite 2 | High |
| Subsite 1 (Catalytic) | Large Negative |
Data based on studies with p-nitrophenylated maltooligosaccharides. nih.gov
Assessment of Alpha-Glucosidase Activity and Specificity
While p-nitrophenyl-α-D-glucopyranoside (PNPG) is a widely used chromogenic substrate for α-glucosidases, the use of longer chain substrates like 4-Nitrophenyl-alpha-D-maltohexaoside can provide valuable information on enzyme specificity. Generally, the hydrolytic activity of α-glucosidases on p-nitrophenyl glucosides increases as the length of the sugar chain decreases. d-nb.info This suggests that 4-Nitrophenyl-alpha-D-maltohexaoside would be a poorer substrate for many α-glucosidases compared to its shorter counterparts.
A study on a high-isoelectric-point α-glucosidase from barley malt demonstrated this substrate preference. The kinetic parameters for the hydrolysis of various substrates were determined, showing a higher catalytic efficiency for maltose (B56501) and p-nitrophenyl α-D-glucoside compared to the α-1,6-linked isomaltose. nih.gov Although this study did not directly test 4-Nitrophenyl-alpha-D-maltohexaoside, the observed trend of higher activity on shorter substrates is indicative of how this enzyme would likely interact with the longer maltohexaoside derivative. The steric hindrance from the longer chain could impede optimal binding in the active site of some α-glucosidases. Therefore, comparing the hydrolysis rates of a series of p-nitrophenyl-α-D-maltooligosaccharides, including the hexaoside, can be a powerful method for characterizing the substrate specificity and active site architecture of different α-glucosidases.
Table 3: Kinetic Parameters of Barley Malt α-Glucosidase for Various Substrates
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |
|---|---|---|---|
| Maltose | 24.8 | 2.2 | 11.3 |
| Isomaltose | 5 | 11.0 | 0.45 |
| p-Nitrophenyl α-D-glucoside | 2.2 | 0.6 | 3.7 |
Data from a study on high-pI α-glucosidase from barley malt. nih.gov
Studies on Glucoamylase and Other Glycosyl Hydrolases
4-Nitrophenyl-alpha-D-maltohexaoside is also a useful substrate in the study of glucoamylase and other glycosyl hydrolases. Glucoamylases are exo-acting enzymes that hydrolyze α-1,4-glucosidic linkages from the non-reducing end of starch and related oligosaccharides. The use of a defined substrate like 4-Nitrophenyl-alpha-D-maltohexaoside allows for precise kinetic analysis of these enzymes.
Kinetic studies on glucoamylase from Rhizopus delemar have been conducted using phenyl α-glucosides and phenyl α-maltosides, which are structurally related to 4-Nitrophenyl-alpha-D-maltohexaoside. nih.gov These studies provide a framework for understanding the interaction of glucoamylase with such substrates.
In coupled enzyme assays, 4-nitrophenyl-α-D-maltooligosaccharides are often used to measure the activity of endo-acting enzymes like α-amylase. In these assays, the initial hydrolysis by α-amylase produces smaller p-nitrophenyl oligosaccharides. These products are then further degraded by auxiliary enzymes, such as glucoamylase and α-glucosidase, leading to the release of p-nitrophenol. researchgate.net The ability of glucoamylase to act on the products of α-amylase cleavage of blocked p-nitrophenyl maltoheptaoside demonstrates its utility in such assay systems. By using 4-Nitrophenyl-alpha-D-maltohexaoside as the primary substrate, the specific action pattern and efficiency of various glucoamylases and other glycosyl hydrolases can be investigated.
Comparative Analysis of 4 Nitrophenyl Alpha D Maltohexaoside Based Assays
Comparison with Other p-Nitrophenyl Oligosaccharide Substrates (e.g., maltoheptaoside, maltopentaoside)
Assays for α-amylase utilizing 4-nitrophenyl (p-nitrophenyl, 4-NP) oligosaccharides offer distinct advantages over methods that rely on the formation of NADH, such as shorter lag phases and the use of exceptionally stable substrates that result in low blank values. d-nb.infonih.gov However, the specific length of the oligosaccharide chain—be it maltopentaoside (G5), maltohexaoside (G6), or maltoheptaoside (G7)—influences the assay's performance and characteristics.
A key differentiator among these substrates is their hydrolysis rate by different α-amylase isoenzymes. Chromogenic substrates like 4-NP-oligosaccharides are typically hydrolyzed more rapidly by salivary amylase than by pancreatic amylase, a characteristic that contrasts with starch-based substrates. d-nb.infonih.govscispace.com This differential reactivity is an important consideration in clinical diagnostics where the origin of elevated amylase is critical.
The sensitivity of assays using 4-NP-glucosides is comparable to that of methods based on the hydrolysis of maltotetraose (B33255). d-nb.infonih.gov However, they are generally less sensitive than glucose-producing methods that use non-chromogenic oligosaccharides. d-nb.infonih.gov A significant drawback of these substrates is the susceptibility of the 4-nitrophenol (B140041) chromophore to minor changes in pH and protein concentration within the assay mixture, which can affect the accuracy of the results. d-nb.infonih.gov
In a direct comparison, one study evaluated an assay using 4-nitrophenyl-α-D-maltoheptaoside against another using a mixture of 4-nitrophenyl-α-D-maltopentaoside and 4-nitrophenyl-α-D-maltohexaoside. d-nb.info While both offered the general benefits of 4-NP substrates, subtle differences in performance were noted. For instance, interference from high glucose concentrations in urine samples required further dilution when using the G5/G6 mixture compared to the G7 substrate. scispace.com
To improve stability and performance, protected substrates have been developed, such as 4,6-ethylidene-protected 4-nitrophenyl-α-D-maltoheptaoside (EPS-G7). nih.govnih.gov This modification prevents the auxiliary enzyme, α-glucosidase, from hydrolyzing the non-reducing end of the substrate, leading to a more stable combined reagent. nih.gov An evaluation of this protected substrate demonstrated performance equal to or better than the unprotected 4-NP-G7 substrate in terms of imprecision, linearity, and interlaboratory transferability. nih.gov
| Feature | 4-NP-maltohexaoside (G6) & Maltopentaoside (G5) | 4-NP-maltoheptaoside (G7) | Ethylidene-protected 4-NP-G7 |
| General Advantages | Short lag phase, stable substrate, low blanks. d-nb.infonih.gov | Short lag phase, stable substrate, low blanks. d-nb.infonih.gov | Enhanced reagent stability (up to 28 days). nih.govnih.gov |
| Isoenzyme Specificity | More rapidly hydrolyzed by salivary than pancreatic amylase. d-nb.infonih.gov | More rapidly hydrolyzed by salivary than pancreatic amylase. d-nb.infonih.gov | N/A |
| Sensitivity | Comparable to maltotetraose methods; less than glucose-producing methods. d-nb.infonih.gov | Comparable to maltotetraose methods; less than glucose-producing methods. d-nb.infonih.gov | Increased sensitivity compared to unprotected substrates. nih.gov |
| Disadvantages | Chromophore susceptible to pH and protein concentration changes. d-nb.infonih.gov | Chromophore susceptible to pH and protein concentration changes. d-nb.infonih.gov | Different turnover rate requires conversion factor for comparison. nih.gov |
| Interference | Slight decrease in activity with high glucose concentrations. d-nb.info | Less affected by high glucose concentrations in urine. scispace.com | No interference from high levels of glucose, bilirubin (B190676), or hemoglobin. nih.govresearchgate.net |
Evaluation against Alternative Chromogenic Amylase Substrates (e.g., 2-chloro-4-nitrophenyl derivatives)
An alternative class of chromogenic substrates involves the use of 2-chloro-4-nitrophenyl (CNP) derivatives. These substrates offer several advantages over the traditional 4-nitrophenyl compounds, primarily related to sensitivity and the physicochemical properties of the released chromophore.
A widely used substrate from this class is 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3). namikkemalmedj.comnih.govcaymanchem.com Assays using CNP-G3 directly measure amylase activity without the need for auxiliary enzymes like α-glucosidase. nih.gov A comparative study between a CNP-G3 method and an ethylidene-protected 4-nitrophenyl-maltoheptaoside (EPS-G7) method found that the CNP-G3 assay exhibited greater sensitivity and significantly longer reagent stability (21 days vs. 2 days at 4°C). nih.gov The CNP-G3 method also correlated well with methods using other substrates, including EPS-G7 and maltotetraose. nih.gov
Another advantage of some CNP-based substrates is that both pancreatic (P-type) and salivary (S-type) α-amylase isoenzymes can exhibit the same affinity for the substrate, which is not always the case for 4-NP derivatives. d-nb.info This can simplify the interpretation of total amylase activity. The higher sensitivity also allows for a reduction in sample volume, which helps to minimize interference from substances like bilirubin and hemoglobin. d-nb.info
| Parameter | 4-Nitrophenyl (4-NP) Substrates | 2-Chloro-4-nitrophenyl (CNP) Substrates |
| Chromophore | 4-Nitrophenol | 2-Chloro-4-nitrophenol |
| Sensitivity | Lower intrinsic sensitivity. d-nb.infonih.gov | Higher sensitivity due to lower pK and higher molar absorbance of the chromophore. d-nb.infonih.gov |
| Auxiliary Enzymes | Often require coupled enzymes (e.g., α-glucosidase). d-nb.info | Some substrates (e.g., CNP-G3) allow direct measurement without auxiliary enzymes. nih.gov |
| Reagent Stability | Stability can be limited (e.g., 2 days for some EPS-G7 reagents). nih.gov | Can have longer stability (e.g., 21 days for CNP-G3 reagent). nih.gov |
| Isoenzyme Affinity | Can show different affinity for P-type and S-type amylase. d-nb.info | Can have the same affinity for both P-type and S-type amylase. d-nb.info |
| Interference | More susceptible to interference due to larger required sample volume. d-nb.info | Reduced interference due to smaller required sample volume. d-nb.info |
Interlaboratory Validation of Assay Performance
The validation of assay performance across different laboratories is crucial for ensuring that results are comparable and reliable, which is essential for establishing standardized reference intervals and for clinical decision-making. Interlaboratory studies for α-amylase assays, including those based on 4-nitrophenyl oligosaccharides, have been conducted to assess their robustness and transferability.
An extensive evaluation of an assay using ethylidene-blocked 4-nitrophenyl-maltoheptaoside (EPS-G7) was performed in five different laboratories using eight distinct clinical analyzers. nih.gov The study concluded that the method demonstrated excellent interlaboratory transferability, with comparable or better imprecision and linearity compared to the unprotected 4-NP-G7 substrate. nih.gov Such studies are vital for confirming that a method can be widely adopted without significant variation in results between different analytical platforms.
Another key aspect of interlaboratory validation is the commutability of control materials. Control materials should behave in the same manner as authentic patient samples across different analytical methods. A study comparing six different α-amylase determination methods, all using maltooligosaccharide substrates with a chromophore group, assessed the commutability of 12 commercial control materials. researchgate.net The findings revealed that control materials containing α-amylase of non-human origin were not commutable with the enzyme in human sera and were therefore unsuitable for intermethod calibration. researchgate.net This highlights the importance of using appropriate, commutable calibrators and controls for achieving interlaboratory agreement.
Precision is a cornerstone of assay validation. A routine assay developed as an adaptation of the IFCC reference method, using a protected 4-nitrophenyl-1,4-α-D-maltoheptaoside, underwent precision studies. nih.govresearchgate.net The results showed excellent precision, with coefficients of variation (CVs) of 1.4-2.6% for within-run precision and 1.9-2.8% for day-to-day precision. nih.govresearchgate.netcapes.gov.br The method also demonstrated a close correlation with other chromogenic assays, further supporting its validity and reliability for routine use. nih.govresearchgate.net
| Validation Parameter | Finding | Source |
| Interlaboratory Transferability | An EPS-G7 based assay was evaluated in 5 labs on 8 analyzers and showed equal or better performance compared to unprotected substrate. | nih.gov |
| Commutability of Controls | Control materials with non-human α-amylase were found to be non-commutable and unsuitable for intermethod calibration. | researchgate.net |
| Method Correlation | A routine assay using protected 4-NP-G7 correlated closely with other established chromogenic assays. | nih.govresearchgate.net |
| Assay Precision (CV) | Within-run CV: 1.4-2.6%Day-to-day CV: 1.9-2.8% | nih.govresearchgate.net |
Methodological Correlates and Conversion Factors in Amylase Activity Determination
Due to the variety of substrates, reagents, and analytical conditions used in α-amylase assays, results from different methods are often not directly comparable. This necessitates the establishment of methodological correlates and conversion factors to standardize results and allow for consistent interpretation, particularly when transitioning from an older method to a new one or when comparing results from different laboratories.
The turnover rate of different substrates by α-amylase can vary significantly. For example, the introduction of a protecting group, such as the ethylidene block in EPS-G7, alters the substrate's hydrolysis rate compared to its unprotected counterpart. This leads to different measured activity levels for the same sample. To address this discrepancy and maintain existing reference values, a conversion factor was derived. Based on a comparison of 720 human sera samples, it was determined that multiplying the activity obtained with the EPS-G7 method by 2.50 yields the equivalent activity of the unprotected 4-nitrophenyl-α-D-maltoheptaoside method (activityEPS x 2.50 = activity4NP-G7). nih.gov This relationship was shown to be independent of temperature and the analytical instrument used. nih.gov
Similarly, conversion factors are needed when comparing results from synthetic substrate methods to those from traditional starch-based methods. For instance, the activity of wheat α-amylase on a blocked p-nitrophenyl maltoheptaoside (BPNPG7) substrate was compared to its activity on a soluble starch substrate. A conversion factor of 3.0 was established, meaning that the activity in International Units on soluble starch is three times the activity measured in Ceralpha Units with the BPNPG7 substrate. megazyme.com
The standardization of units is also a critical component of methodological correlation. Amylase activity is commonly reported in units per liter (U/L), where one unit (IU) is the amount of enzyme that transforms one micromole of substrate per minute under standard conditions. chronolab.com The corresponding SI unit is katal per liter (kat/L). The conversion between these units is straightforward: U/L × 0.0167 = µkat/L. chronolab.comunitslab.comscymed.com
| Conversion Context | Method/Substrate 1 | Method/Substrate 2 | Conversion Factor |
| Protected vs. Unprotected Substrate | EPS-G7 (protected) | 4-NP-G7 (unprotected) | activityEPS x 2.50 = activity4NP-G7 nih.gov |
| Synthetic vs. Starch Substrate | Ceralpha Units (BPNPG7) | International Units (Soluble Starch) | IU = Ceralpha Units x 3.0 (for wheat α-amylase) megazyme.com |
| Conventional to SI Units | U/L | µkat/L | µkat/L = U/L x 0.0167 chronolab.comunitslab.com |
Molecular Interactions and Biological System Applications
Investigation of Substrate Diffusion through Microbial Outer Membranes (e.g., Escherichia coli LamB Channel)
4-Nitrophenyl-alpha-D-maltohexaoside has been instrumental in characterizing the function of outer membrane proteins in bacteria, particularly the LamB channel of Escherichia coli. The LamB protein is a component of the maltose-maltooligosaccharide transport system, facilitating the diffusion of these sugars into the periplasmic space.
The use of 4-Nitrophenyl-alpha-D-maltohexaoside, a chromogenic analog of maltohexaose (B131044), in conjunction with a periplasmic amylase that hydrolyzes it, has enabled researchers to study the kinetics of LamB-mediated diffusion in vivo. researchgate.net Cleavage of the substrate by the periplasmic amylase releases 4-nitrophenol (B140041), a yellow-colored compound, allowing for spectrophotometric measurement of the diffusion rate. researchgate.net
This approach has demonstrated that the permeation of maltooligosaccharides through the LamB channel is a specific and saturable process, following Michaelis-Menten kinetics. researchgate.net Research has determined the kinetic parameters for the diffusion of 4-Nitrophenyl-alpha-D-maltohexaoside through the LamB channel, providing quantitative insights into this transport mechanism. researchgate.net
| Kinetic Parameter | Value | Cell Count |
| Km | 0.13 mM | 109 cells |
| Vmax | 3.3 nmol/min | 109 cells |
Table 1: In vivo kinetics of 4-Nitrophenyl-alpha-D-maltohexaoside diffusion through the E. coli LamB channel.
Interestingly, studies using this system have also clarified the role of the maltose-binding protein in the transport process. It was shown that, at least in bacterial strains incapable of transporting maltooligosaccharides into the cytoplasm, the maltose-binding protein does not affect the rate of substrate diffusion through the LamB channel. researchgate.net
Modulation of Enzyme Activity by Activators and Inhibitors (e.g., Neohesperidin Dihydrochalcone, Acarbose)
4-Nitrophenyl-alpha-D-maltohexaoside is a relevant substrate for studying the effects of various compounds on the activity of enzymes like α-amylase. The cleavage of this substrate provides a straightforward method to quantify enzyme activity and, consequently, to assess the potency of activators and inhibitors.
Enzyme Activation:
Neohesperidin Dihydrochalcone (NHDC) has been identified as a small molecule activator of mammalian α-amylase. nih.gov Studies on the effect of NHDC on bacterial and fungal α-amylases have also demonstrated its capability to significantly activate these enzymes. nih.gov Mechanistic studies suggest that NHDC acts as a non-essential allosteric effector, binding to a site distinct from the active site of the enzyme. nih.gov The activation pattern of NHDC appears to be more similar between fungal and mammalian α-amylases compared to the bacterial enzyme. nih.gov While direct kinetic studies of NHDC activation using 4-Nitrophenyl-alpha-D-maltohexaoside as the substrate are not extensively detailed in the available literature, the chromogenic nature of this substrate makes it highly suitable for such investigations.
Enzyme Inhibition:
Acarbose (B1664774) is a well-known inhibitor of α-amylases and α-glucosidases. researchgate.net It acts by competitively inhibiting the enzymatic cleavage of maltooligosaccharides. researchgate.net Kinetic studies have been performed to determine the inhibition constants (Ki) of acarbose against various α-amylases. The inhibitory potency of acarbose varies depending on the source of the enzyme. researchgate.net While the specific substrate used to determine all published Ki values is not always 4-Nitrophenyl-alpha-D-maltohexaoside, assays using 4-nitrophenyl-oligosaccharides in the presence of acarbose have been conducted.
| α-Amylase Source | Acarbose Ki (μM) |
| Aspergillus oryzae | 270 |
| Bacillus amyloliquefaciens | 13 |
| Human Salivary | 1.27 |
| Porcine Pancreatic | 0.80 |
Table 2: Inhibition constants (Ki) of Acarbose for α-amylases from different sources. researchgate.net
The data clearly indicates that acarbose is a more potent inhibitor of mammalian α-amylases compared to microbial ones. The use of 4-Nitrophenyl-alpha-D-maltohexaoside in inhibitor screening assays provides a reliable and quantifiable method for discovering and characterizing new enzyme inhibitors.
Role in Studying Sugar Derivative Effects on Enzyme Activity and Cellular Metabolism
The application of 4-Nitrophenyl-alpha-D-maltohexaoside extends to the broader study of how various sugar derivatives can influence enzyme activity and, by extension, cellular metabolism. Its nature as a defined, chromogenic substrate allows for precise measurements of enzymatic reactions, making it an ideal tool for comparative studies.
By using 4-Nitrophenyl-alpha-D-maltohexaoside as the substrate, researchers can systematically evaluate how modifications to other sugar molecules, which may act as inhibitors, activators, or alternative substrates, affect the rate of its hydrolysis. This is crucial for understanding structure-activity relationships and for the development of targeted enzyme modulators. For instance, the inhibitory effects of sulfated alkyl oligosaccharides on viral infection have been studied using related biochemical assays.
Furthermore, in the context of cellular metabolism, particularly in microorganisms, this substrate can be used to probe the specificity of metabolic pathways. For example, its transport and hydrolysis can be monitored to understand how a cell prioritizes different carbohydrate sources. The release of the nitrophenyl group provides a clear signal that can be used to track the initial steps of sugar uptake and metabolism. While direct, extensive studies on cellular metabolism using 4-Nitrophenyl-alpha-D-maltohexaoside are not widely reported, its utility in dissecting the initial stages of carbohydrate processing in bacteria like E. coli demonstrates its potential in this area of research. researchgate.net
Future Research Directions and Emerging Applications
Development of Novel Derivatives for Enhanced Assay Performance
The core structure of 4-nitrophenyl-alpha-D-maltohexaoside lends itself to chemical modification to create derivatives with superior properties for enzyme assays. Research efforts are focused on synthesizing novel forms of the substrate to improve stability, specificity, and sensitivity.
One promising strategy involves the modification of the non-reducing end of the maltohexaose (B131044) chain. By introducing blocking groups, the substrate can be protected from cleavage by auxiliary enzymes like α-glucosidase, which can interfere with the primary assay. For example, a similar substrate, 4-nitrophenyl-maltoheptaoside, has been modified with an ethylidene group to create 4,6-ethylidene-(G7)-1-4-nitrophenyl-(G1)-alpha-D-maltoheptaoside. This modification enhances the stability of the combined reagent and improves the precision and linearity of the α-amylase assay.
Another approach is the enzymatic synthesis of derivatives. For instance, the transglycosylation capability of enzymes like β-D-galactosidase has been used to attach a galactose unit to the non-reducing end of p-nitrophenyl alpha-maltopentaoside. This creates a novel substrate, p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside, which is suitable for specific human α-amylase assays. Applying similar enzymatic and chemical strategies to 4-nitrophenyl-alpha-D-maltohexaoside could yield a new generation of highly specific and stable substrates for various amylolytic enzymes.
| Derivative Strategy | Example Compound | Advantage | Reference |
| Chemical Blocking Group | 4,6-ethylidene-(G7)-1-4-nitrophenyl-(G1)-alpha-D-maltoheptaoside | Increased reagent stability, improved assay precision and linearity. | |
| Enzymatic Modification | p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside | Creation of novel substrates for specific enzyme assays. | |
| Chloro- and Ketobutylidene Substitution | 2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene beta-maltopentaoside | Altered substrate specificity for targeted α-amylase studies. |
Application in Enzyme Engineering and Directed Evolution Studies
Enzyme engineering and directed evolution are powerful techniques used to tailor enzymes for specific industrial and biotechnological applications. These processes require the screening of vast libraries of enzyme variants, often numbering in the millions, to identify mutants with desired properties such as enhanced activity, stability, or altered substrate specificity.
Chromogenic substrates like 4-nitrophenyl-alpha-D-maltohexaoside are critical for the high-throughput screening (HTS) required in these studies. The enzymatic cleavage of the substrate produces a simple colorimetric signal that is directly proportional to the enzyme's activity. This allows for rapid and automated screening of thousands of mutants in microtiter plates.
In a typical directed evolution experiment for an α-amylase, the following steps would be employed:
Library Creation: A library of mutant genes for the α-amylase is created using techniques like error-prone PCR or DNA shuffling.
Expression: These genes are expressed in a host organism, such as E. coli, to produce the corresponding enzyme variants.
High-Throughput Screening: The enzyme variants are arrayed in microplates, and 4-nitrophenyl-alpha-D-maltohexaoside is added.
Hit Identification: Variants that exhibit higher rates of 4-nitrophenol (B140041) production (indicated by a more intense or rapidly developing yellow color) are identified as "hits" with potentially improved performance.
This approach has been successfully used to engineer α-amylases with enhanced pH stability and specific activity for applications in detergents and starch liquefaction.
Integration into Advanced Glycomics and Glycobiology Research Platforms
Glycomics and glycobiology are fields dedicated to understanding the complex roles of carbohydrates (glycans) in biological systems. 4-Nitrophenyl-alpha-D-maltohexaoside serves as a valuable molecular tool in this research. It acts as a defined substrate to probe the activity and specificity of carbohydrate-active enzymes (CAZymes), particularly glycoside hydrolases like α-amylase.
By using this substrate, researchers can:
Characterize Enzyme Kinetics: Determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for newly discovered or engineered amylases.
Study Substrate Specificity: Investigate how specific amino acid residues in an enzyme's active site contribute to substrate binding and catalysis.
Screen for Inhibitors: Identify compounds that inhibit α-amylase activity, which is relevant for developing treatments for metabolic disorders.
The integration of assays using 4-nitrophenyl-alpha-D-maltohexaoside with other analytical techniques, such as mass spectrometry and chromatography, provides a more comprehensive understanding of enzyme function within complex biological samples. This is crucial for elucidating the roles of glycosidases in health and disease.
Exploration in Biosensor Development for Enzyme Detection
There is a growing interest in developing rapid, sensitive, and portable biosensors for detecting enzyme activity in various fields, including clinical diagnostics and environmental monitoring. 4-Nitrophenyl-alpha-D-maltohexaoside is an excellent candidate for incorporation into such biosensors due to the easily detectable nature of its cleavage product, 4-nitrophenol.
The fundamental principle involves immobilizing the substrate onto a solid support, which is then coupled to a transducer. When a sample containing the target enzyme (e.g., α-amylase) is introduced, the substrate is hydrolyzed, releasing 4-nitrophenol. The transducer then converts the presence of 4-nitrophenol into a measurable signal.
Potential biosensor platforms include:
Optical Biosensors: These sensors could measure the change in color or fluorescence upon the release of 4-nitrophenol. Recent research has demonstrated the use of silicon nanoparticles as fluorescent probes that are quenched by 4-nitrophenol, providing a basis for a highly sensitive detection method.
Electrochemical Biosensors: The 4-nitrophenol product can be electrochemically oxidized or reduced at an electrode surface, generating a current that is proportional to the enzyme's activity.
Advanced Material-Based Sensors: Novel materials like Metal-Organic Frameworks (MOFs) are being explored as platforms for enzyme biosensors. 4-Nitrophenyl-alpha-D-maltohexaoside could be encapsulated within a MOF structure, creating a stable and reusable sensor for continuous monitoring of amylase activity.
These biosensor technologies could lead to the development of point-of-care diagnostic devices for monitoring enzyme levels in bodily fluids or for in-field detection of microbial enzyme activity in environmental samples.
Q & A
Q. What is the primary application of 4-nitrophenyl-alpha-D-maltohexaoside in enzymatic assays?
This compound is widely used as a chromogenic substrate for α-amylase activity quantification. Upon enzymatic cleavage, the 4-nitrophenol moiety is released, producing a detectable yellow color proportional to enzyme activity. This method is favored for its short lag phase and minimal interference from metabolites compared to NADH-based assays .
Q. How should researchers handle safety protocols when working with 4-nitrophenyl-alpha-D-maltohexaoside?
Strict safety measures include wearing protective gloves, eyewear, and lab coats to avoid skin contact. Waste must be segregated and disposed of via certified biological waste management services to prevent environmental contamination. These protocols align with general guidelines for nitrophenyl derivatives .
Q. What quality control steps ensure the reliability of 4-nitrophenyl-alpha-D-maltohexaoside in pharmaceutical research?
The compound is used as a reference standard for drug impurity profiling. Researchers should verify purity (>95% via HPLC), confirm batch-specific Certificates of Analysis (CoA), and store it under anhydrous conditions to prevent hydrolysis. Cross-validation with spectroscopic methods (e.g., UV-Vis at 405 nm for nitrophenol detection) is recommended .
Advanced Research Questions
Q. How can enzyme kinetics be optimized using 4-nitrophenyl-alpha-D-maltohexaoside?
Kinetic parameters (e.g., , ) are determined by varying substrate concentrations and monitoring absorbance at 405 nm. Adjusting pH (optimal range: 6.8–7.2) and temperature (37°C for mammalian enzymes) minimizes non-specific hydrolysis. Pre-incubation of enzymes with inhibitors or activators can further elucidate mechanistic details .
Q. What structural modifications enhance the specificity of 4-nitrophenyl-alpha-D-maltohexaoside for novel glycosidases?
Modifications such as introducing ethylidene or benzylidene groups at specific hydroxyl positions (e.g., 4,6-O-ethylidene) can alter substrate-enzyme interactions. Computational docking studies paired with synthetic chemistry (e.g., selective oxidation/reduction) help tailor the molecule for targeting enzymes with unique active sites .
Q. How do researchers resolve contradictions in reported catalytic efficiencies of α-amylases using this substrate?
Discrepancies may arise from differences in assay conditions (e.g., buffer ionic strength, co-solvents). Standardizing protocols (e.g., ISO 15123 for clinical amylase assays) and cross-referencing with structural data (e.g., X-ray crystallography of enzyme-substrate complexes) can clarify variability .
Q. What comparative advantages does this substrate offer over fluorogenic or radiolabeled alternatives?
Unlike fluorogenic substrates requiring specialized equipment, 4-nitrophenyl derivatives enable cost-effective, high-throughput analysis with standard spectrophotometers. Radiolabeled analogs pose safety and disposal challenges, making nitrophenyl-based assays preferable for routine use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
